![molecular formula C14H18O6 B1384124 Phthalic acid, bis-methylglycol ester D4 CAS No. 1398065-54-7](/img/structure/B1384124.png)
Phthalic acid, bis-methylglycol ester D4
Overview
Description
Phthalic acid, bis-methylglycol ester D4 is a chemical compound with the molecular formula C14 2H4 H14 O6 . It is used in various fields such as pharmaceuticals, food & beverage, environmental forensic & toxicology, and industrial proficiency testing . The CAS number for this compound is 1398065-54-7 .
Molecular Structure Analysis
The molecular structure of Phthalic acid, bis-methylglycol ester D4 consists of 14 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H18O6/c1-17-7-9-19-13 (15)11-5-3-4-6-12 (11)14 (16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D
. Physical And Chemical Properties Analysis
Phthalic acid, bis-methylglycol ester D4 has a molecular weight of 286.31 g/mol . It has a topological polar surface area of 71.1 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds .Scientific Research Applications
Food and Beverage Analysis
Phthalic acid esters, including bis-methylglycol ester D4, are often used as reference materials in the food and beverage industry for quality control and testing. They help in identifying and quantifying the presence of phthalates, which are additives that can leach into food products from packaging materials .
Environmental Analysis
In environmental research, this compound serves as a standard for the detection and analysis of phthalates in environmental samples. It’s crucial for monitoring soil, water, and atmospheric contaminants and understanding their impact on ecosystems .
High-Energy Lithium Metal Batteries
The compound has been utilized in the development of high-energy and high-safety lithium metal batteries. Its unique structure, which hybridizes carbonate and ether groups, contributes to the stability and efficiency of these batteries .
Pharmaceutical Research
In pharmaceutical research, bis-methylglycol ester D4 is used as a reference standard for drug development and testing. It aids in the analysis of drug purity, potency, and the identification of related compounds .
Material Science
This compound is also significant in material science, particularly in the study of polymers. It helps in understanding the interaction of phthalates with various materials and their effects on the physical properties of plastics .
Analytical Chemistry
As a reference material in analytical chemistry, bis-methylglycol ester D4 is used for method development, calibration of instruments, and validation of analytical procedures, ensuring the accuracy and reliability of chemical analyses .
Toxicology
In toxicological studies, it’s essential for assessing the exposure levels and potential health risks associated with phthalate esters. It allows for the creation of accurate models to predict human and ecological risks .
Allelopathy and Biological Activities
Research has indicated that phthalic acid esters may have natural sources and exhibit biological activities such as allelopathic, antimicrobial, and insecticidal properties. This compound can be used to explore these effects further and understand their implications in biological systems .
Safety and Hazards
properties
IUPAC Name |
bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334591 | |
Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic acid, bis-methylglycol ester D4 | |
CAS RN |
1398065-54-7 | |
Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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